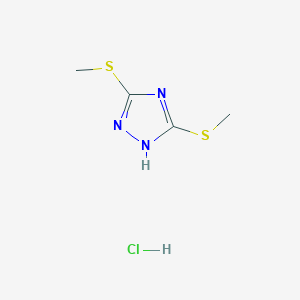![molecular formula C18H15F2NOS B2506031 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide CAS No. 2034469-13-9](/img/structure/B2506031.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C18H15F2NOS and its molecular weight is 331.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Researchers have explored the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells, specifically laryngeal cancer cells. These compounds, including BP and EP, show selectivity towards these cells and possess antioxidant properties. They induce apoptosis and arrest cancer cells in the Sub-G1 phase, highlighting their potential in cancer treatment, particularly in combination with other drugs for effective chemotherapy (Haridevamuthu et al., 2023).
Molecular and Crystal Structure Analysis
The structural properties of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have been examined, revealing details about molecular conformations and modes of supramolecular aggregation. These studies provide insights into the molecular structure and potential applications in material science (Sagar et al., 2018).
Role in Histone Deacetylase Inhibition
A series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including thiophene substituted compounds, have shown inhibitory activity against histone deacetylases. This activity is significant in the context of cancer treatment, as these compounds induce cell-cycle arrest and exhibit antiproliferative activity against various cancer cell lines (Jiao et al., 2009).
Photochromic Properties
The photochromic properties of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives have been investigated, demonstrating their potential in developing materials with thermally irreversible and fatigue-resistant photochromic features (Uchida et al., 1990).
Photocatalysis in Environmental Applications
Studies on photocatalytic degradation of organic compounds using titanium dioxide have been conducted, providing insights into the potential environmental applications of benzo[b]thiophene derivatives. This research contributes to our understanding of how these compounds can be used in environmental remediation (Torimoto et al., 1996).
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus, such as this one, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
It’s known that the influence of the arylpiperazine moiety and benzo [b]thiophene ring substitutions can affect binding affinity .
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to show various activities .
Result of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties .
Future Directions
The future directions for research on “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide” could include further exploration of its biological activity and potential applications in medicinal chemistry. For instance, thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NOS/c1-11(8-13-10-23-17-5-3-2-4-14(13)17)21-18(22)12-6-7-15(19)16(20)9-12/h2-7,9-11H,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXVWLIELBJPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]but-2-enamide](/img/structure/B2505951.png)
![3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505952.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)
![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)


![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)


